molecular formula C5H12N2O B1586640 N'-hydroxy-2,2-dimethylpropanimidamide CAS No. 42956-75-2

N'-hydroxy-2,2-dimethylpropanimidamide

Cat. No. B1586640
CAS RN: 42956-75-2
M. Wt: 116.16 g/mol
InChI Key: CVOGFMYWFRFWEQ-UHFFFAOYSA-N
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Description

“N’-hydroxy-2,2-dimethylpropanimidamide” is a chemical compound with the empirical formula C5H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “N’-hydroxy-2,2-dimethylpropanimidamide” is 116.16 . The SMILES string representation is CC(C)(C)\\C(N)=N\\O .


Physical And Chemical Properties Analysis

“N’-hydroxy-2,2-dimethylpropanimidamide” appears as a white to off-white crystalline powder . It has a density of 1.0±0.1 g/cm³, a boiling point of 214.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 31.4±0.5 cm³, and a molar volume of 114.2±7.0 cm³ .

Scientific Research Applications

1. Neuroprotective Properties

N'-hydroxy-2,2-dimethylpropanimidamide, through its relation to Dimethyl Sulfoxide (DMSO), shows promise in neuroprotection. DMSO has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests potential applications in preventing neuronal damage in neurodegenerative conditions (Lu & Mattson, 2001).

2. Flame Retardant Applications

In the context of flame retardancy, derivatives of N'-hydroxy-2,2-dimethylpropanimidamide, such as N-Methylol dimethylphosphonopropionamide (MDPA), are used for cotton treatment. This research demonstrates the effectiveness of such compounds in enhancing the flame-resistant performance of cotton fabrics (Wu & Yang, 2007).

3. Use in Chemiluminescent Studies

Dimethyl Sulfoxide, a related compound, is extensively used in chemiluminescent studies to dissolve various stimulants and probes. However, its ability to scavenge hydroxyl radicals necessitates careful consideration of its concentration to avoid interference with experimental results (Kahler, 2000).

4. Potential Cancer Therapeutics

Several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to N'-hydroxy-2,2-dimethylpropanimidamide, have shown cytotoxic activity against human colorectal carcinoma cells, suggesting their potential as cancer therapeutics (Aboelmagd et al., 2021).

5. Alzheimer's Disease Research

Compounds related to N'-hydroxy-2,2-dimethylpropanimidamide, such as DDNP derivatives, have been used in imaging studies to detect neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer’s disease, aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Safety And Hazards

“N’-hydroxy-2,2-dimethylpropanimidamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N'-hydroxy-2,2-dimethylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOGFMYWFRFWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383458
Record name N'-hydroxy-2,2-dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2,2-dimethylpropanimidamide

CAS RN

42956-75-2
Record name N'-hydroxy-2,2-dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxy-2,2-dimethylpropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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